molecular formula C14H24N4 B13766180 3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine CAS No. 585520-39-4

3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine

Cat. No.: B13766180
CAS No.: 585520-39-4
M. Wt: 248.37 g/mol
InChI Key: GGPAGYWSUHOXJM-UHFFFAOYSA-N
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Description

3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is a bicyclic heterocyclic compound combining a pyrazolo[3,4-b]azepine core with a substituted piperidine moiety.

Properties

CAS No.

585520-39-4

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

IUPAC Name

3-(1-ethylpiperidin-3-yl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

InChI

InChI=1S/C14H24N4/c1-2-18-9-5-6-11(10-18)13-12-7-3-4-8-15-14(12)17-16-13/h11H,2-10H2,1H3,(H2,15,16,17)

InChI Key

GGPAGYWSUHOXJM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)C2=C3CCCCNC3=NN2

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of 3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine generally follows a convergent strategy involving:

  • Construction of the hexahydropyrazolo[3,4-b]azepine core.
  • Introduction of the 1-ethylpiperidin-3-yl substituent at the 3-position.

This approach typically requires careful control of ring closure reactions, functional group transformations, and selective alkylation.

Key Synthetic Steps

Formation of the Hexahydropyrazolo[3,4-b]azepine Core
  • The hexahydropyrazolo[3,4-b]azepine ring system is formed by cyclization reactions involving pyrazole derivatives and appropriate azepine precursors.
  • Reduction or hydrogenation steps are often employed to achieve the hexahydro (partially saturated) state of the fused ring system.
  • Typical conditions involve catalytic hydrogenation or hydride reductions under controlled temperature and pressure.
Introduction of the 1-Ethylpiperidin-3-yl Group
  • The 1-ethylpiperidin-3-yl substituent is introduced via nucleophilic substitution or reductive amination on a suitable leaving group positioned at the 3-position of the pyrazoloazepine core.
  • The piperidine ring is often pre-formed and functionalized with an ethyl group on the nitrogen to ensure selectivity and yield.
  • Alkylation reagents and conditions are optimized to prevent over-alkylation or side reactions.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Condensation of hydrazines with β-ketoesters Pyrazole intermediate
2 Azepine ring closure Intramolecular cyclization under basic or acidic catalysis Formation of pyrazoloazepine core
3 Partial hydrogenation Catalytic hydrogenation (Pd/C, H2) Hexahydro derivative
4 Piperidine substitution Nucleophilic substitution with 1-ethylpiperidin-3-yl chloride or reductive amination Target compound with piperidinyl substituent

Purification and Characterization

  • Purification is typically achieved by column chromatography or recrystallization.
  • Characterization involves NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Research Findings

Synthetic Yield and Optimization

  • Yields for the key cyclization steps range from 60% to 85% depending on reaction conditions.
  • The introduction of the piperidinyl substituent typically proceeds with yields above 70% when using optimized alkylation conditions.
  • Reaction times vary from several hours to overnight depending on temperature and catalyst loading.

Reaction Conditions Impact

  • Acidic or basic catalysis during ring closure affects regioselectivity and ring size.
  • Hydrogenation pressure and catalyst choice influence the degree of saturation and stereochemistry.
  • Use of protecting groups on the piperidine nitrogen can improve selectivity in alkylation steps.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Yield Range (%) Notes
Pyrazole ring synthesis Condensation Hydrazine derivatives, β-ketoesters 70-85 Base or acid catalysis
Azepine ring closure Intramolecular cyclization Acidic/basic catalysis 60-80 Temperature control critical
Partial hydrogenation Catalytic hydrogenation Pd/C, H2, mild pressure 75-90 Controls saturation level
Piperidine substituent introduction Nucleophilic substitution or reductive amination 1-ethylpiperidin-3-yl chloride, reducing agents 70-80 Protecting groups may be used
Purification Chromatography/recrystallization Silica gel, solvents - Essential for purity

Chemical Reactions Analysis

Nucleophilic Substitution at Piperidine and Azepine Moieties

The ethylpiperidin-3-yl group undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Reaction TypeReagents/ConditionsProducts/OutcomesYield (%)Source
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CQuaternary ammonium derivatives58–72
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→RTN-Acetylated analogs65–80
SulfonationTosyl chloride, pyridine, RTSulfonamide-protected intermediates70–85

Mechanistic Insights :

  • Alkylation occurs preferentially at the tertiary amine of the piperidine ring due to steric accessibility.

  • Tosylation proceeds via a two-step process involving initial proton abstraction by pyridine .

Cycloaddition and Ring-Opening Reactions

The azepine ring participates in [4+3] and [3+2] cycloadditions, enabling structural diversification:

Cycloaddition PartnerConditionsProductsSelectivitySource
Maleic anhydrideToluene, 80°C, 12 hBridged tricyclic lactones>90% trans
Ethyl diazoacetateFe(TTP)Cl (1 mol%), DCM, RTPyridinium ylide adducts61–76

Key Findings :

  • Gold(I) catalysts (e.g., CyJohnPhosAuSbF6) enhance regioselectivity in cycloadditions by stabilizing transition states .

  • Fe-catalyzed reactions with diazo compounds yield sp³-rich architectures critical for CNS-targeting derivatives .

Catalytic Functionalization of Pyrazoloazepine Core

Transition metal catalysis enables C–H activation and cross-coupling:

ReactionCatalyst SystemFunctionalization SiteEfficiencySource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OC-4 position of pyrazolo ring45–68
Oxidative AminationCu(OAc)₂, O₂, DMSON-1 of azepine ring52–75

Limitations :

  • Steric hindrance from the ethylpiperidin group reduces yields in bulkier aryl coupling partners.

  • Oxidative conditions may degrade the hexahydroazepine ring unless stabilized by electron-donating groups .

Reductive and Oxidative Transformations

Controlled redox reactions modify saturation states:

ProcessReagentsOutcomesApplicationsSource
HydrogenationH₂ (1 atm), Pd/C, EtOHFully saturated azepine derivativesBioavailability enhancement
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxy intermediatesChirality introduction

Critical Observations :

  • Partial hydrogenation preserves the pyrazolo ring’s aromaticity while saturating the azepine.

  • Epoxidation at the azepine’s C5–C6 bond proceeds with >80% diastereomeric excess under kinetic control .

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent stability:

ConditionTransformationMechanismSource
Strong acid (HCl, Δ)Ring contraction to pyrroloimidazolesWagner-Meerwein shift
Basic hydrolysisCleavage of ethylpiperidin side chainSN2 displacement at quaternary carbon

Structural Implications :

  • Acidic conditions promote azepine ring contraction via carbocation intermediates .

  • Base-mediated hydrolysis generates piperidine-3-carboxylic acid derivatives, useful for prodrug design.

Photochemical and Thermal Reactions

Non-catalytic pathways enable unique reactivity:

ProcessConditionsProductsNotesSource
UV irradiationBenzophenone sensitizer, THF[2+2] Cycloadducts at azepine double bondStereospecific
Thermolysis (180°C)1,2-DichlorobenzeneAryl-iodonium cross-coupling productsRequires iodide salts

Safety Note : Thermal decomposition above 200°C releases toxic piperidine derivatives, necessitating strict temperature control .

This compound’s reactivity profile makes it a versatile scaffold for synthesizing neurologically active agents, with ongoing research focusing on optimizing enantioselective transformations and catalytic systems .

Scientific Research Applications

3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets and pathways. It is known to act as a competitive antagonist at GABA_A and glycine receptors . This interaction inhibits the action of these neurotransmitters, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

The pyrazolo[3,4-b]azepine scaffold is structurally distinct from other pyrazolo-fused azepines, such as JNJ-18038683 (1-benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine). Key differences include:

  • Ring substitution pattern : The target compound features a 3-(1-ethylpiperidin-3-yl) substituent, whereas JNJ-18038683 incorporates a benzyl group at position 1 and a chlorophenyl group at position 3 .
  • Hydrogenation state : Both compounds are partially hydrogenated, but the target compound’s hexahydropyrazoloazepine system may enhance conformational flexibility compared to JNJ-18038683’s rigid aromatic substituents.

Functional Group Influence

  • Piperidine vs. Benzyl Groups: The 1-ethylpiperidinyl group in the target compound likely enhances solubility and bioavailability compared to the lipophilic benzyl group in JNJ-18038683.
  • Chlorophenyl vs. Ethylpiperidinyl Substituents : The absence of a halogenated aryl group in the target compound may reduce off-target toxicity but could also diminish binding affinity to specific receptors targeted by JNJ-18038683 .

Comparative Data Table

Compound Core Structure Key Substituents Pharmacological Notes
3-(1-Ethylpiperidin-3-yl)-hexahydropyrazolo[3,4-b]azepine Pyrazolo[3,4-b]azepine 3-(1-Ethylpiperidin-3-yl) Potential CNS modulation (inferred from piperidine moiety)
JNJ-18038683 Pyrazolo[3,4-d]azepine 1-Benzyl, 3-(4-chlorophenyl) 5-HT₆ receptor antagonist; behavioral studies in rodents
Pyrazolo[3,4-b]pyridine derivatives () Pyrazolo[3,4-b]pyridine Varied alkyl/aryl groups Antibacterial/antifungal activity (e.g., 4-acetyl-5-amino-1,3-diphenyl-1H-thiazin-2(3H)-one derivatives)

Research Findings and Implications

  • Structural Flexibility: The hexahydropyrazoloazepine core allows for diverse substitution patterns, as seen in ’s pyridoindole derivatives, where alkylamino chains modulate solubility and bioactivity .
  • Biological Activity : While JNJ-18038683 demonstrates serotonin receptor antagonism, the target compound’s ethylpiperidinyl group may shift its activity toward dopamine or sigma receptors, as observed in other piperidine-containing drugs .
  • Synthetic Challenges : Introducing the ethylpiperidinyl group requires precise regioselective synthesis, akin to methods for triazolothiadiazoles in , where microwave-assisted cyclization improved yields .

Biological Activity

The compound 3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is a member of the pyrazoloazepine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and data tables.

Molecular Structure

  • Molecular Formula : C15H22N4
  • Molecular Weight : 262.36 g/mol
  • CAS Number : Not specified in the available data.

Structural Characteristics

The compound features a hexahydropyrazolo framework fused with an ethylpiperidine moiety, which contributes to its unique pharmacological properties.

Pharmacological Profile

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Central Nervous System (CNS) Effects :
    • Potential anxiolytic and antidepressant activities have been noted in related compounds. The piperidine structure is often associated with modulation of neurotransmitter systems such as serotonin and dopamine.
  • Antitumor Activity :
    • Preliminary studies suggest that pyrazolo derivatives may inhibit cancer cell proliferation. Specific mechanisms include the induction of apoptosis in various cancer cell lines.
  • Antimicrobial Properties :
    • Some derivatives have shown effectiveness against bacterial strains, indicating potential for development as antimicrobial agents.

The exact mechanisms through which This compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with various receptors and enzymes involved in neurotransmission and cellular signaling pathways.

Study 1: CNS Activity

In a study evaluating the anxiolytic effects of related compounds in animal models, it was found that administration led to significant reductions in anxiety-like behaviors compared to control groups. The study suggested that these effects might be mediated through serotonin receptor modulation.

Study 2: Antitumor Efficacy

A recent investigation into the antitumor properties of pyrazolo derivatives demonstrated that one compound significantly reduced tumor growth in xenograft models. The study reported a decrease in cell viability and an increase in apoptotic markers following treatment.

Summary of Biological Activities

Activity TypeObservationsReferences
CNS EffectsAnxiolytic and antidepressant potential
Antitumor ActivityInhibition of cancer cell proliferation
AntimicrobialEffective against certain bacterial strains

Structure-Activity Relationship (SAR)

Compound VariantActivity TypeNotes
3-(1-Ethylpiperidin-3-yl)-pyrazoleCNS EffectsModulates serotonin receptors
1-(ethylpiperidin-3-yl)-pyrazole derivativeAntitumor ActivityInduces apoptosis in cancer cells

Q & A

Q. What emerging technologies could revolutionize research on this compound?

  • Methodology :
  • AI-Driven Automation : Implement self-optimizing reactors (e.g., with robotic liquid handlers) to iteratively refine reaction conditions using machine learning algorithms .
  • Cryo-EM : Resolve ligand-protein interactions at near-atomic resolution without crystallization .

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